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This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to manage
neutropenia induced by the CAPIRI (capecitabine and irinotecan) chemotherapy regimen.

Frequently Asked Questions (FAQs)

Q1: What is CAPIRI-induced neutropenia and why is it a concern?

Al: CAPIRI-induced neutropenia is a significant decrease in the number of neutrophils, a type
of white blood cell crucial for fighting infection, as a side effect of the CAPIRI chemotherapy
regimen. This condition increases the risk of serious infections, which can lead to treatment
delays, dose reductions, or even discontinuation of therapy, potentially compromising treatment
efficacy.

Q2: What is the underlying mechanism of CAPIRI-induced neutropenia?

A2: The primary cause of neutropenia in the CAPIRI regimen is the active metabolite of
irinotecan, SN-38. Irinotecan is a prodrug that is converted to SN-38 in the body. SN-38 is a
potent topoisomerase | inhibitor that causes DNA damage in rapidly dividing cells, including
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hematopoietic progenitor cells in the bone marrow. This disruption of hematopoiesis leads to a
decrease in the production of neutrophils.

Q3: Are there any known risk factors for developing severe neutropenia with CAPIRI?

A3: Yes, several factors can increase a patient's risk of developing severe neutropenia. These
include:

e Genetic Predisposition: Patients with certain genetic variations, particularly in the UGT1A1
gene (e.g., UGT1A1*28 allele), have reduced metabolism of SN-38, leading to higher
systemic exposure and increased risk of toxicity.

» Patient Characteristics: Factors such as being female, having a low body mass index, and
pre-existing liver dysfunction can also increase the risk.[1]

e Prior Treatment: Previous exposure to chemotherapy or radiation therapy can diminish bone
marrow reserve and increase susceptibility to myelosuppression.

Q4: What are the primary strategies to mitigate CAPIRI-induced neutropenia?
A4: The main strategies include:

» Dose Moadification: Adjusting the doses of capecitabine and irinotecan based on patient risk
factors and observed toxicity.

e Prophylactic Use of Granulocyte Colony-Stimulating Factors (G-CSFs): Administering G-
CSFs to stimulate the production of neutrophils.

o Oral Alkalization: A potential strategy to reduce irinotecan-related toxicities by altering the pH
of the gastrointestinal tract.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments or clinical
studies involving the CAPIRI regimen.
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Issue

Possible Cause

Recommended Action

Unexpectedly high incidence
of Grade 3/4 neutropenia in

the study population.

Patient population may have a
high prevalence of risk factors
(e.g., UGT1A1*28 allele).

Consider upfront dose
reduction of irinotecan and/or
capecitabine for all patients or
for those with identified risk
factors.[2][3]

Patient develops febrile

neutropenia.

Severe neutropenia has led to

a serious infection.

This is a medical emergency
requiring immediate
hospitalization and
administration of broad-
spectrum antibiotics.
Subsequent cycles of CAPIRI
should be delayed until
recovery, and dose reduction
and/or secondary G-CSF
prophylaxis should be

considered.

Neutropenia leads to treatment

delays.

The patient's neutrophil count
has not recovered sufficiently

between cycles.

Consider the use of G-CSF to
accelerate neutrophil recovery.
If delays persist, a dose
reduction of irinotecan and
capecitabine for subsequent

cycles is warranted.[4]

Patient experiences recurrent
Grade 3/4 neutropenia despite

dose reduction.

The patient may be particularly
sensitive to the
myelosuppressive effects of

the regimen.

Consider further dose
reductions or switching to an
alternative chemotherapy
regimen. Prophylactic G-CSF
should be strongly considered

if not already in use.[5]

Data on CAPIRI-Induced Neutropenia

The following tables summarize the incidence of Grade 3/4 neutropenia observed in various

clinical studies of CAPIRI (also known as XELIRI) in patients with metastatic colorectal cancer.
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. _ _ Incidence of Grade
Study Regimen Patient Population _
3/4 Neutropenia

Fuchs C, et al. (BICC-

o) CAPIRI First-line mCRC 31.9%
Kohne CH, et al. S
CAPIRI First-line mCRC 1.9%
(EORTC)
o 21.4% (overall),
Souglakos J, et al. XELIRI (3-weekly) First-line LA or mCRC

24.5% (elderly)

Garcia-Alfonso P, et o
I XELIRI (2-weekly) First-line mCRC 6%
al.

Cassidy J, et al.
(CAIRO)

CAPIRI First-line mCRC 7%

MCRC: metastatic colorectal cancer; LA: locally advanced

Experimental Protocols
Prophylactic Administration of Granulocyte Colony-
Stimulating Factors (G-CSF)

Obijective: To reduce the incidence and severity of neutropenia.
Methodology:

o Patient Selection: Prophylactic G-CSF is recommended for patients receiving a
chemotherapy regimen with a high risk (=20%) of febrile neutropenia. For intermediate-risk
regimens (10-20%), G-CSF should be considered based on individual patient risk factors.

e G-CSF Agents: Commonly used agents include filgrastim (and its biosimilars) and
pegdfilgrastim (and its biosimilars).

¢ Administration Schedule:
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o Filgrastim: Administered as a daily subcutaneous injection, starting 24 to 72 hours after
the completion of chemotherapy and continuing until neutrophil counts have recovered to
a safe level.

o Pedfilgrastim: Administered as a single subcutaneous injection once per chemotherapy
cycle, typically 24 hours after the completion of chemotherapy.

¢ Monitoring: Complete blood counts, including absolute neutrophil count (ANC), should be
monitored before each chemotherapy cycle and as clinically indicated.

Oral Alkalization to Mitigate Irinotecan Toxicity

Objective: To potentially reduce irinotecan-induced toxicities, including neutropenia and
diarrhea, by increasing the pH of the gastrointestinal tract, which may reduce the reabsorption
of the active metabolite SN-38.

Methodology:

o Alkalizing Agents: A combination of oral agents is typically used.[6][7][8]
o Sodium Bicarbonate
o Magnesium Oxide
o Ursodeoxycholic Acid

o Administration Schedule: These agents are administered orally, starting on the first day of
irinotecan infusion and continuing for a specified period, often around 4 days.[6][7]

o Dosage: Dosages can vary. One study in lung cancer patients used a combination of sodium
bicarbonate, magnesium oxide, basic water, and ursodeoxycholic acid.[6]

e Monitoring: Patients should be monitored for side effects of the alkalizing agents and for the
incidence and severity of irinotecan-related toxicities.

Visualizations
Irinotecan Metabolism and Myelosuppression Pathway
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Irinotecan Metabolism and Myelosuppression Pathway

Irinotecan (prodrug)

Activation

Carboxylesterases (CES
in Liver and Tumors

SN-38 (active metabolite)

Inhibits Topoisomerase |,
leading to DNA damage

Hematopoietic Progenitor Cells
in Bone Marrow

Inactivation (Glucuronidation) L;'r?lil-l\];:r >

Decreased Neutrophil Production

SN-38G (inactive metabolite)

Click to download full resolution via product page

Caption: Irinotecan is converted to its active form, SN-38, which can cause neutropenia.

Logical Workflow for Managing CAPIRI-Induced
Neutropenia
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Workflow for Managing CAPIRI-Induced Neutropenia
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Continue Treatment Delay Treatment and/or Reduce Dose
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Consider Prophylactic G-CSF
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Caption: A decision-making workflow for managing neutropenia during CAPIRI therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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